molecular formula C6H14N2O2 B1412410 3-Methoxy-3-methylbutanehydrazide CAS No. 1700409-29-5

3-Methoxy-3-methylbutanehydrazide

Cat. No.: B1412410
CAS No.: 1700409-29-5
M. Wt: 146.19 g/mol
InChI Key: DSGYSRNPYRYLLP-UHFFFAOYSA-N
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Description

3-Methoxy-3-methylbutanehydrazide is a hydrazide-based compound offered for research and development purposes. Hydrazides are an important class of organic compounds that serve as versatile intermediates and precursors in synthetic organic and medicinal chemistry . They contain the functional group R-CONHNH2 and are known to be useful synthons for the synthesis of various heterocyclic compounds, including five, six, or seven-membered rings with one or more heteroatoms . Researchers value hydrazide derivatives for their broad spectrum of reported biological activities. Studies on various hydrazide and hydrazone compounds have demonstrated potential pharmacological properties, including antimicrobial , antifungal , antiviral , anti-inflammatory , antitumor , and antioxidant activities . Some derivatives are also investigated as enzyme inhibitors for various biochemical applications . The mechanism of action for bioactive hydrazides often involves interaction with enzyme targets; for instance, some derivatives are known to inhibit cyclooxygenase (COX) enzymes , while others have been studied as inhibitors of laccase . Furthermore, the hydrazone functional group, which can be derived from hydrazides, is of significant interest in biomedicine for its use in developing site-specific drug delivery systems that respond to pH changes in environments such as tumor tissue . This product is intended for chemical synthesis and biological research by qualified laboratory personnel only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-3-methylbutanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-6(2,10-3)4-5(9)8-7/h4,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGYSRNPYRYLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Systematic Nomenclature, Isomerism, and Stereochemical Considerations of 3 Methoxy 3 Methylbutanehydrazide

IUPAC Nomenclature and Standard Chemical Identifiers for 3-Methoxy-3-methylbutanehydrazide

The formal systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is This compound . This name is derived by identifying the principal functional group, which is the hydrazide moiety (-CONHNH2). The parent alkane chain is butane (B89635), substituted with a methoxy (B1213986) group (-OCH3) and a methyl group (-CH3) at the third carbon position.

Hydrazides are named by changing the "-oic acid" or "-ic acid" suffix of the corresponding carboxylic acid to "-ohydrazide," or the "-carboxylic acid" suffix to "-carbohydrazide". In this case, the corresponding acid would be 3-methoxy-3-methylbutanoic acid.

Standard chemical identifiers are crucial for the unambiguous identification of chemical substances. For this compound, these identifiers are compiled in the table below.

Identifier TypeIdentifier
CAS Number 1700409-29-5 bccampus.ca
Molecular Formula C6H14N2O2 bccampus.ca
Molecular Weight 146.19 g/mol bccampus.ca
SMILES CC(C)(OC)CC(=O)NN

Exploration of Potential Isomeric Forms and Their Implications in Synthesis

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound (C6H14N2O2), several constitutional isomers can be envisioned. Constitutional isomers have different connectivity of atoms.

Constitutional Isomers:

The molecular formula C6H14N2O2 allows for a variety of constitutional isomers with different functional groups and carbon skeletons. Some examples include:

Positional Isomers: The methoxy and methyl groups could be located at different positions on the butane chain, leading to isomers such as 2-methoxy-2-methylbutanehydrazide or 4-methoxy-4-methylbutanehydrazide (though the latter would be named differently based on the longest chain).

Functional Group Isomers: The atoms can be arranged to form entirely different functional groups. For instance, the well-known essential amino acid lysine and its isomer β-lysine share the same molecular formula (C6H14N2O2) but have vastly different structures and functionalities, containing amino and carboxylic acid groups. pressbooks.pubacdlabs.comacs.org Other examples of compounds with this molecular formula include Meldonium, 3-Methylornithine, and N-Methylornithine. acs.org

Skeletal Isomers: The carbon skeleton itself could be rearranged. For example, a pentane-based hydrazide with a methoxy group or an isopentane (B150273) (2-methylbutane) derivative could be formed.

The synthesis of this compound would need to be designed to selectively form the desired constitutional isomer, likely starting from a precursor that already contains the 3-methoxy-3-methylbutanoyl framework.

Conformational Analysis and Stereochemical Implications of the this compound Scaffold

The three-dimensional structure of this compound is not static but exists as an equilibrium of different conformations arising from rotation about its single bonds. Furthermore, the potential for stereoisomerism adds another layer of complexity.

Stereoisomerism:

A critical examination of the structure of this compound reveals that the carbon atom at the 3-position, which is bonded to a methoxy group, a methyl group, a CH2 group, and another carbon atom, is not a chiral center because two of the substituents on this carbon are methyl groups. Therefore, in its ground state, the molecule does not exhibit enantiomerism or diastereomerism.

Conformational Analysis:

Rotation around the C-C bonds: The acyclic butane backbone allows for rotation around the C2-C3 bond. This leads to different spatial arrangements of the substituents, which can be visualized using Newman projections. The staggered conformations, where the substituents are maximally separated, will be energetically favored over the eclipsed conformations due to lower torsional strain.

Rotation around the C-O bond: Rotation around the C3-O bond of the methoxy group will also occur, with certain conformations being more stable due to steric and electronic effects.

The interplay of these rotational possibilities results in a complex potential energy surface for this compound, with multiple local energy minima corresponding to different stable conformations. The preferred conformation in a given environment will be the one that minimizes steric hindrance and maximizes stabilizing electronic interactions.

Advanced Synthetic Methodologies for 3 Methoxy 3 Methylbutanehydrazide and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for 3-Methoxy-3-methylbutanehydrazide

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. For this compound, the most logical and common strategic disconnection involves cleaving the amide C-N bond. This is a standard approach for hydrazides, as this bond is typically formed during the final stages of the synthesis.

This disconnection yields two primary synthons:

An acyl cation synthon ([CH₃C(CH₃)(OCH₃)CH₂C=O]⁺).

A hydrazinyl anion synthon (⁻NHNH₂).

The corresponding synthetic equivalents for these synthons are:

A 3-methoxy-3-methylbutanoic acid derivative , such as an ester (e.g., methyl 3-methoxy-3-methylbutanoate) or a more reactive acyl halide (e.g., 3-methoxy-3-methylbutanoyl chloride).

Hydrazine (B178648) (N₂H₄) or, more commonly, its hydrated form, hydrazine hydrate (B1144303) (N₂H₄·H₂O).

This retrosynthetic pathway is the most direct and relies on the well-established nucleophilic acyl substitution reaction, which forms the basis of the most common methods for preparing acylhydrazides.

Detailed Synthetic Routes from Precursors

Based on the retrosynthetic analysis, the synthesis of this compound can be efficiently achieved from carboxylic acid derivatives through the addition of hydrazine.

The preparation of acylhydrazides is most frequently accomplished by the reaction of hydrazine with esters or acyl chlorides.

From Esters: The hydrazinolysis of esters is the most widely used method for preparing acylhydrazides. egranth.ac.in This reaction involves treating an ester, such as methyl 3-methoxy-3-methylbutanoate, with hydrazine hydrate. The reaction is typically performed in an alcoholic solvent, like ethanol, and heated under reflux for several hours. nih.govnih.gov The use of an ester precursor is often preferred as it minimizes the risk of diacylation—the formation of a 1,2-diacylhydrazine byproduct—which can occur with more reactive acylating agents. egranth.ac.in The reaction generally proceeds cleanly, and the desired hydrazide can often be isolated by cooling the reaction mixture and collecting the precipitated solid. nih.gov

From Acid Chlorides: A more rapid alternative involves the reaction of the corresponding acid chloride, 3-methoxy-3-methylbutanoyl chloride, with hydrazine. egranth.ac.ingoogle.com This reaction is highly exothermic and typically faster than ester hydrazinolysis. However, the high reactivity of acid chlorides increases the likelihood of forming the undesired bis-hydrazide byproduct. google.com To mitigate this, the reaction is often carried out at low temperatures (e.g., -75°C to 0°C) and by slowly adding the acyl chloride to a solution containing an excess of hydrazine. google.com

The core of both synthetic routes described above is the nucleophilic acyl substitution reaction. Hydrazine, possessing a highly nucleophilic terminal nitrogen atom, readily attacks the electrophilic carbonyl carbon of the carboxylic acid derivative.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of hydrazine attacks the carbonyl carbon of the ester or acyl chloride, breaking the C=O pi bond and forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group. In the case of an ester, the leaving group is an alkoxide (e.g., -OCH₃ or -OC₂H₅). For an acyl chloride, the leaving group is a chloride ion (Cl⁻), which is an excellent leaving group, accounting for the high reactivity of this substrate.

Proton Transfer: A final proton transfer step yields the neutral this compound product.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The primary goal is to favor the formation of the desired mono-acylhydrazide while suppressing the formation of the 1,2-diacylhydrazine byproduct.

Key optimization parameters include:

Molar Ratio of Reactants: Employing a significant excess of hydrazine hydrate (ranging from 2 to 20 equivalents) is a common strategy, particularly when using esters. researchgate.net This high concentration of hydrazine increases the probability that an unreacted hydrazine molecule will react with the acylating agent rather than the already formed product hydrazide.

Temperature Control: For the reaction with esters, reflux temperatures are typically required to achieve a reasonable reaction rate over several hours. nih.gov Conversely, when using highly reactive acid chlorides, maintaining very low temperatures is crucial to control the reaction rate and prevent side reactions. google.com

Reaction Time: The progress of the reaction should be monitored, for example, by thin-layer chromatography (TLC), to determine the optimal reaction time. egranth.ac.in For ester hydrazinolysis, this can range from 3 to 24 hours. nih.govresearchgate.net

Solvent Choice: Ethanol and methanol are standard solvents for the reaction of esters with hydrazine hydrate, as they effectively dissolve both reactants. nih.govresearchgate.net

Interactive Table: Hypothetical Optimization of this compound Synthesis from its Methyl Ester
EntryHydrazine Hydrate (Equivalents)Temperature (°C)Time (h)SolventHypothetical Yield (%)
11.1786Ethanol65
23.0786Ethanol82
35.0786Ethanol88
45.05012Ethanol75
55.0783Ethanol70
63.0786Methanol80

This table illustrates plausible outcomes based on general principles of chemical synthesis optimization.

Development of Novel Catalytic Approaches in this compound Synthesis

While traditional methods are effective, modern research has focused on developing catalytic systems to synthesize hydrazides with greater efficiency and under milder conditions. These advanced methods could be applied to the synthesis of this compound and analogous structures.

Nickel-Catalyzed N–N Coupling: A recently developed method utilizes a nickel catalyst for the N–N cross-coupling of O-benzoylated hydroxamates with a wide range of amines. acs.org This approach allows for the formation of complex hydrazides and is notable for its compatibility with various functional groups. acs.org Adapting this methodology would involve preparing the O-benzoyl hydroxamate of 3-methoxy-3-methylbutanoic acid and coupling it with a suitable nitrogen source under nickel catalysis.

Copper-Catalyzed Coupling: Copper-catalyzed reactions have been employed for the coupling of N-acyl-N'-substituted hydrazines with aryl iodides. organic-chemistry.org This demonstrates the utility of transition metals in forming substituted hydrazides.

Ruthenium-Catalyzed Synthesis: A diaminocyclopentadienone ruthenium tricarbonyl complex has been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazide compounds using alcohols as alkylating agents via a borrowing hydrogen strategy. organic-chemistry.org

These catalytic methods represent the forefront of hydrazide synthesis, offering potential pathways that may provide higher yields, broader substrate scope, and milder reaction conditions compared to classical approaches.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been developed for hydrazide synthesis and are directly applicable to the preparation of this compound. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in green synthesis. egranth.ac.in It can dramatically reduce reaction times from hours to minutes and often leads to higher yields. nih.govjaptronline.com A particularly green approach is the direct, solvent-free reaction of a carboxylic acid (3-methoxy-3-methylbutanoic acid) with hydrazine hydrate under microwave irradiation. researchgate.netnih.gov This one-pot method avoids the need to first prepare an ester and eliminates the use of organic solvents. egranth.ac.innih.gov

Solvent-Free Synthesis via Grinding: Mechanochemistry offers another solvent-free alternative. This technique involves grinding the solid reactants, such as the carboxylic acid and hydrazine hydrate, together in a mortar with a pestle at room temperature. researchgate.netderpharmachemica.com The reaction often proceeds to completion within minutes, and the solid product can be purified by simple recrystallization, avoiding the need for solvents during the reaction and simplifying the work-up procedure. researchgate.net

Organocatalysis: The use of non-toxic, biodegradable organocatalysts like L-proline has been reported for the synthesis of hydrazide derivatives under green conditions, such as mechanical grinding. mdpi.com This approach combines the benefits of catalysis with environmentally benign reaction conditions.

Interactive Table: Comparison of Conventional and Green Synthetic Methods for Hydrazide Preparation
ParameterConventional Method (from Ester)Microwave Method (from Acid)Grinding Method (from Acid)
Starting Material EsterCarboxylic AcidCarboxylic Acid
Number of Steps Two (Acid -> Ester -> Hydrazide)OneOne
Solvent Required (e.g., Ethanol)Often Solvent-FreeSolvent-Free
Reaction Time 6-9 hours researchgate.net1-15 minutes researchgate.netnih.gov3-10 minutes researchgate.net
Energy Consumption High (prolonged heating) researchgate.netLow (short irradiation time) researchgate.netVery Low (mechanical energy)
Yield Good (e.g., 59-77%) researchgate.netExcellent (e.g., 82-96%) nih.govExcellent
E-Factor (Waste/Product) Higher researchgate.netLower researchgate.netVery Low

Data in the table is based on representative values reported for general hydrazide syntheses in the cited literature.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 Methylbutanehydrazide

Reactivity of the Hydrazide Functional Group (–CONHNH₂)

The hydrazide functional group is the most reactive site in the 3-Methoxy-3-methylbutanehydrazide molecule. It possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical reactions. This dual reactivity is central to its utility as a synthetic intermediate.

The hydrazide group contains two nitrogen atoms, but the terminal amine nitrogen (–NH₂) is significantly more nucleophilic than the amide nitrogen. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair of the amide nitrogen through resonance, thereby reducing its availability to attack electrophiles.

The terminal –NH₂ group readily participates in nucleophilic attack on various electrophilic centers. The nucleophilicity of hydrazines is a subject of detailed study, and it is known that they are potent nucleophiles. researchgate.netacs.org While alkyl substitution on nitrogen atoms can modulate reactivity, the fundamental nucleophilic character of the terminal nitrogen in this compound drives many of its characteristic reactions. researchgate.netuni-muenchen.de Studies on similar systems show that hydrazines exhibit reactivity comparable to primary amines in many contexts. acs.org

Table 1: Comparison of Nitrogen Atom Nucleophilicity in this compound

Nitrogen Atom Location Relative Nucleophilicity Rationale
Adjacent to Carbonyl Low The lone pair is delocalized by resonance with the adjacent C=O group, reducing its electron density and availability.

The carbonyl carbon atom within the hydrazide group (–C ONHNH₂) serves as an electrophilic center. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, creating a dipole that leaves the carbonyl carbon with a partial positive charge (δ+). youtube.com This positive character makes it susceptible to attack by nucleophiles.

Resonance structures illustrate that the carbonyl carbon carries a significant degree of positive charge, rendering it an effective electrophile. libretexts.orgquora.com This electrophilicity is a key factor in reactions such as hydrolysis and reactions with strong nucleophiles. The reactivity of this carbonyl carbon is generally considered to be less than that of aldehydes or ketones due to the resonance donation from the adjacent nitrogen atom, but it remains an important site for chemical reactions. libretexts.orgbyjus.com The electrophilic character of the carbonyl carbon is primarily influenced by the electrostatic attraction it can establish with an incoming nucleophile. nih.gov

Reaction Mechanisms of Key Synthetic Transformations

The dual functionality of the hydrazide group makes this compound a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds.

One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction proceeds via a nucleophilic addition-elimination mechanism.

Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen of the aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. quora.com The highly nucleophilic terminal nitrogen (Nβ) of the this compound then attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: The oxygen atom of the carbinolamine is protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (–OH₂⁺).

Elimination: The lone pair on the adjacent nitrogen (Nα) helps to expel the water molecule, forming a carbon-nitrogen double bond (C=N). A final deprotonation step regenerates the acid catalyst and yields the stable N-acylhydrazone product.

Table 2: General Conditions for Hydrazone Synthesis from Hydrazides

Component Role Typical Examples
Hydrazide Nucleophile This compound
Carbonyl Cmpd. Electrophile Benzaldehyde, Acetone, Cyclohexanone
Solvent Reaction Medium Ethanol, Methanol, Acetic Acid
Catalyst Activates Carbonyl HCl (catalytic), H₂SO₄ (catalytic), Acetic Acid

| Conditions | Temperature/Time | Room temperature to reflux, 1-24 hours |

Hydrazides and their hydrazone derivatives are versatile building blocks for the synthesis of five- and six-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. mdpi.com

Example: Formation of 1,3,4-Oxadiazoles

A common transformation of hydrazides is their conversion into 1,3,4-oxadiazoles. This can be achieved by reacting the hydrazide with a carboxylic acid, acyl chloride, or orthoester.

Mechanism with an Acyl Chloride:

N-Acylation: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion to form a diacylhydrazine intermediate.

Cyclodehydration: Upon heating, often with a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid, the diacylhydrazine undergoes intramolecular cyclization. The enol form of one of the carbonyl groups is protonated, and the oxygen of the other carbonyl group attacks the protonated carbon. Subsequent dehydration leads to the formation of the aromatic 1,3,4-oxadiazole ring.

The specific substituents on the resulting heterocyclic ring are determined by the R-group of the hydrazide (the 3-methoxy-3-methylbutyl group) and the R'-group of the acylating or condensing agent.

Acylation and Alkylation Reactions of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) possesses two nucleophilic nitrogen atoms, making it reactive towards electrophiles like acylating and alkylating agents. The reactivity and regioselectivity of these reactions are influenced by the electronic and steric environment of the hydrazide. In the case of this compound, the bulky 3-methoxy-3-methylbutyl group is expected to play a significant role in directing the outcome of these reactions.

Acylation Reactions

Acylation of hydrazides typically occurs at the terminal nitrogen atom (-NH₂), which is generally more nucleophilic and less sterically hindered than the nitrogen adjacent to the carbonyl group. Common acylating agents include acid chlorides, anhydrides, and even carboxylic acids under certain conditions. pharm.or.jpnih.govresearchgate.net For instance, treatment of a hydrazide with acetic acid or formic acid can lead to acetylation or formylation, respectively. pharm.or.jpnih.govresearchgate.net

The reaction of this compound with an acylating agent, such as an acid chloride (R'COCl), would be expected to yield the corresponding N-acyl-N'-(3-methoxy-3-methylbutanoyl)hydrazine. The steric bulk of the 3-methoxy-3-methylbutyl group would likely further favor acylation at the terminal nitrogen.

Interactive Data Table: Acylation of this compound

Acylating AgentProductReaction ConditionsExpected Outcome
Acetyl ChlorideN-Acetyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineAprotic solvent, base (e.g., triethylamine)High yield, selective acylation at the terminal nitrogen.
Acetic AnhydrideN-Acetyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineMild heating, optional catalystGood yield, potential for diacylation under forcing conditions.
Formic AcidN-Formyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineDirect reactionFormylation is generally faster than acetylation with acetic acid. nih.govresearchgate.net

Alkylation Reactions

Alkylation of hydrazides can occur at either nitrogen atom, and the regioselectivity is dependent on the alkylating agent, reaction conditions, and the structure of the hydrazide. The use of different catalysts, such as ruthenium or iridium complexes, can facilitate the N-alkylation of hydrazides with alcohols. rsc.orgresearchgate.net The presence of a bulky substituent can influence the site of alkylation due to steric hindrance. google.comorganic-chemistry.orgresearchgate.netnih.govacs.org

For this compound, alkylation with a simple alkyl halide (R'X) in the presence of a base would likely lead to a mixture of products, with substitution at the terminal nitrogen being generally favored. The formation of a nitrogen dianion using a strong base can provide a route to selective alkylation. organic-chemistry.org

Interactive Data Table: Alkylation of this compound

Alkylating AgentProduct(s)Reaction ConditionsExpected Outcome
Methyl IodideN-Methyl-N'-(3-methoxy-3-methylbutanoyl)hydrazine and N,N-dimethyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineBase (e.g., K₂CO₃), polar solventMixture of mono- and di-alkylated products, with initial alkylation favoring the terminal nitrogen.
Benzyl BromideN-Benzyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineBase, solventMono-alkylation at the terminal nitrogen is expected to be the major product.
Primary Alcohols (with catalyst)N-Alkyl-N'-(3-methoxy-3-methylbutanoyl)hydrazineRuthenium or Iridium catalystCatalytic conditions allow for selective mono-alkylation. rsc.orgresearchgate.net

Oxidation and Reduction Pathways

The hydrazide moiety is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.

Oxidation Pathways

Oxidation of hydrazides can lead to the formation of acyl diazenes, which can be intermediates in further reactions. A variety of oxidizing agents can be employed, including mild and recyclable reagents like Bobbitt's salt. organic-chemistry.orgodu.eduacs.org The oxidation of substituted hydrazines has been studied with various oxidants, including superoxide ions and hexachloroiridate(IV). researchgate.netacs.org The reaction of hydrazides with nitrous acid (generated from a nitrite salt and acid) leads to the formation of acyl azides, which are useful intermediates in peptide synthesis and Curtius rearrangements. oup.com

The oxidation of this compound is expected to proceed at the hydrazide functional group. The bulky substituent is unlikely to interfere significantly with the oxidation of the nitrogen atoms.

Interactive Data Table: Oxidation of this compound

Oxidizing AgentIntermediate/ProductReaction ConditionsNotes
Bobbitt's Salt3-Methoxy-3-methylbutanoyl diazeneRoom temperature, acetonitrileA green and efficient method for the oxidation of hydrazides. organic-chemistry.orgodu.eduacs.org
Sodium Nitrite/HCl3-Methoxy-3-methylbutanoyl azideLow temperatureThe acyl azide can be isolated or used in situ for subsequent reactions. oup.com
Lead(IV) AcetateAcyl diazeneAprotic solventA common reagent for the oxidation of hydrazides.

Reduction Pathways

The amide functionality within the hydrazide group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a methylene (B1212753) group, affording the corresponding substituted hydrazine (B178648). Milder reduction methods, such as the Wolff-Kishner reduction of the corresponding hydrazone, can also be employed to deoxygenate a carbonyl group. organicchemistrydata.org Catalytic hydrogenation can also be used for the reduction of hydrazides.

For this compound, reduction with a strong hydride reagent would be expected to yield 1-(3-methoxy-3-methylbutyl)hydrazine.

Interactive Data Table: Reduction of this compound

Reducing AgentProductReaction ConditionsNotes
Lithium Aluminum Hydride (LiAlH₄)1-(3-methoxy-3-methylbutyl)hydrazineAnhydrous ether or THFPowerful reducing agent that reduces the carbonyl group.
Catalytic Hydrogenation (e.g., H₂/Pd-C)3-Methoxy-3-methylbutane and hydrazineHigh pressure and temperatureCan lead to cleavage of the N-N bond and reduction of the carbonyl.
Sodium Borohydride (on tosylhydrazone)3-Methoxy-3-methylbutaneFormation of tosylhydrazone firstA milder alternative to the Wolff-Kishner reduction. organicchemistrydata.org

Kinetic and Thermodynamic Studies of this compound Reactions

While no specific kinetic or thermodynamic data for this compound exists, general principles can be applied to predict its behavior.

Kinetic Studies

The rates of reactions involving this compound would be significantly influenced by the steric hindrance imposed by the 3-methoxy-3-methylbutyl group. Compared to a less hindered hydrazide, such as acethydrazide, the reactions of this compound are expected to be slower. This steric effect would be most pronounced in reactions that require the approach of a bulky reagent to the hydrazide moiety.

Kinetic studies on the hydrolysis of acylhydrazines in strong acid have shown complex mechanisms involving protonation steps and nucleophilic attack by water. cdnsciencepub.com Similar studies on this compound would likely reveal a dependence on acid concentration and temperature.

Interactive Data Table: Expected Kinetic Parameters for this compound Reactions

Reaction TypeExpected Rate-Determining StepInfluencing FactorsPredicted Kinetic Profile
AcylationNucleophilic attack of the hydrazide on the acylating agentSteric hindrance from the 3-methoxy-3-methylbutyl group, concentration of reactants, temperature.Slower reaction rate compared to less sterically hindered hydrazides.
AlkylationNucleophilic substitutionSteric hindrance, strength of the base, solvent polarity.Rate will be sensitive to the steric bulk of the alkylating agent.
OxidationElectron transfer or hydride abstractionNature of the oxidant, pH of the medium.The reaction rate will depend on the specific oxidant used.
ReductionHydride transferReactivity of the reducing agent, temperature.Strong reducing agents will lead to faster reactions.

Thermodynamic Studies

The thermodynamic stability and reaction equilibria of this compound and its derivatives would be governed by the enthalpy and entropy changes of the reactions. The formation of stable byproducts, such as nitrogen gas in certain decomposition or oxidation reactions, provides a strong thermodynamic driving force. aip.orgnasa.gov

Interactive Data Table: Expected Thermodynamic Parameters for this compound Reactions

Reaction TypeEnthalpy Change (ΔH)Entropy Change (ΔS)Gibbs Free Energy Change (ΔG)
AcylationExothermic (bond formation)Can be positive or negative depending on the specificsGenerally negative (spontaneous)
AlkylationExothermic (bond formation)Can be positive or negativeGenerally negative (spontaneous)
Oxidation to N₂Highly exothermic (formation of stable N₂)Highly positive (gas formation)Highly negative (very spontaneous)
ReductionExothermicGenerally negativeGenerally negative (spontaneous)

Design, Synthesis, and Characterization of Derivatives and Analogs of 3 Methoxy 3 Methylbutanehydrazide

Modification at the N'-Position of the Hydrazide

The N'-position of the hydrazide moiety is a prime site for chemical modification, most commonly through condensation reactions with a wide array of aldehydes and ketones to yield N-acylhydrazones. mdpi.comnih.gov This reaction is typically catalyzed by a small amount of acid and proceeds in an organic solvent like ethanol. mdpi.com The resulting N-acylhydrazones are characterized by the presence of an azomethine group (-C=N-), which can exist in equilibrium with its enol form. mdpi.com The formation of these derivatives introduces significant structural diversity, allowing for the exploration of a broad chemical space.

The synthesis of N'-substituted derivatives of 3-methoxy-3-methylbutanehydrazide can be achieved by reacting the parent hydrazide with various carbonyl compounds. The structures of these new compounds can be confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. nih.govresearchgate.net For instance, the IR spectra would show the appearance of a C=N stretching band, while the 1H NMR spectra would exhibit a characteristic signal for the N=CH proton. researchgate.net

Table 1: Examples of N'-Substituted Derivatives of this compound

Derivative NameCarbonyl ReactantStructure
N'-(phenylmethylene)-3-methoxy-3-methylbutanehydrazideBenzaldehyde
N'-(1-phenylethylidene)-3-methoxy-3-methylbutanehydrazideAcetophenone
N'-(4-nitrobenzylidene)-3-methoxy-3-methylbutanehydrazide4-Nitrobenzaldehyde

Introduction of Diverse Functionalities to the Alkyl Chain

The introduction of various functional groups onto the alkyl chain of this compound can lead to the creation of analogs with tailored properties. This can be accomplished through the synthesis of novel carboxylic acid esters, which are the precursors to the corresponding hydrazides. wikipedia.org For example, by starting with different substituted β-keto esters or by modifying the alkyl chain of a suitable precursor before hydrazinolysis, a wide range of functionalities can be incorporated.

These functionalities could include, but are not limited to, halogens, hydroxyl groups, or different alkyl groups, which can alter the lipophilicity, electronic distribution, and steric profile of the molecule. masterorganicchemistry.compressbooks.pub The synthesis of these analogs would involve multi-step reaction sequences, and their successful formation would be verified by standard analytical techniques. researchgate.netuobaghdad.edu.iq

Table 2: Hypothetical Analogs of this compound with a Functionalized Alkyl Chain

Analog NameFunctional Group IntroducedProposed Starting Material (Ester)Structure
3-Hydroxy-3-methylbutanehydrazideHydroxylMethyl 3-hydroxy-3-methylbutanoate
3-Fluoro-3-methylbutanehydrazideFluorineMethyl 3-fluoro-3-methylbutanoate
3-Methoxy-3-ethylpentanehydrazideEthyl groupMethyl 3-methoxy-3-ethylpentanoate

Hybrid Molecules Incorporating this compound as a Core

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. nih.govresearchgate.net this compound can serve as a core scaffold for the design of such hybrid molecules. The hydrazide functionality provides a convenient handle for conjugation with other biologically active moieties, such as natural products, heterocyclic systems, or other drug molecules. nih.govnih.gov

The synthesis of these hybrid molecules can be achieved by forming a stable linkage, often an amide or hydrazone bond, between this compound and the other molecular entity. mdpi.comnih.gov The design of these hybrids aims to combine the pharmacological profiles of the individual components, potentially leading to synergistic effects or a broader spectrum of activity. researchgate.net

Table 3: Examples of Hypothetical Hybrid Molecules Based on this compound

Hybrid Molecule DescriptionLinked PharmacophoreType of LinkagePotential Application
Indole-Hydrazide HybridIndole-3-carboxylic acidAmideAnticancer
Quinolone-Hydrazone Hybrid2-Oxo-4-phenyl-1,2-dihydroquinoline-3-carbaldehydeHydrazoneAntimicrobial
Coumarin-Hydrazone Hybrid4-Formyl-7-hydroxycoumarinHydrazoneAntioxidant

Synthesis of Polymeric and Supramolecular Structures Incorporating this compound Units

Hydrazide-containing monomers can be utilized in the synthesis of various polymeric and supramolecular structures. researchgate.netacs.org The bifunctional nature of hydrazides allows them to act as building blocks in polymerization reactions. For instance, this compound, with its reactive -NHNH2 group, can be reacted with di- or poly-functional acyl chlorides or aldehydes to form linear or cross-linked polymers. researchgate.netacs.org

The resulting polymers would possess repeating units of the this compound moiety, and their properties could be tuned by the choice of the co-monomer. acs.org Furthermore, the hydrazide groups within these polymers can participate in intermolecular hydrogen bonding, leading to the formation of well-ordered supramolecular assemblies. mdpi.com These materials could find applications in areas such as drug delivery, biomaterials, and catalysis. researchgate.netmdpi.com

Table 4: Potential Polymeric and Supramolecular Structures from this compound

Structure TypeCo-monomerLinkage TypePotential Properties
Linear Polyamide-hydrazideTerephthaloyl chlorideAmideHigh thermal stability
Cross-linked PolyhydrazoneGlutaraldehydeHydrazoneGel-forming, responsive material
Supramolecular NetworkSelf-assemblyHydrogen bondingCrystalline, ordered material

Advanced Spectroscopic and Diffraction Based Characterization of 3 Methoxy 3 Methylbutanehydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR for Proton Environment Analysis

A ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their spin-spin coupling patterns (multiplicity). For 3-Methoxy-3-methylbutanehydrazide, one would expect to observe signals corresponding to the methyl protons of the methoxy (B1213986) group, the gem-dimethyl protons, the methylene (B1212753) protons adjacent to the carbonyl group, and the protons of the hydrazide functional group (-NHNH₂). The chemical shifts and coupling constants would be indicative of the electronic environment and the proximity of neighboring protons. However, no experimental or predicted ¹H NMR data for this compound could be located in the searched scientific literature.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected signals would correspond to the carbon of the methoxy group, the quaternary carbon bearing the gem-dimethyl and methoxy groups, the carbons of the gem-dimethyl groups, the methylene carbon, and the carbonyl carbon of the hydrazide. The chemical shifts of these signals would confirm the presence of these functional groups. At present, no published ¹³C NMR data for this compound is available.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. This would help to establish the connectivity of the proton-bearing fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, which would be crucial for confirming the structure of this compound.

Detailed search efforts did not yield any 2D NMR data (COSY, HSQC, or HMBC) for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the hydrazide group, C-H stretching of the methyl and methylene groups, a strong C=O stretching vibration for the carbonyl group, and C-O stretching of the methoxy group. Raman spectroscopy would provide additional information, particularly for the non-polar bonds. Specific experimental IR and Raman spectra for this compound are not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable clues about the arrangement of atoms in the molecule. Common fragmentation pathways could include the loss of the methoxy group, the cleavage of the bond adjacent to the carbonyl group, and other characteristic fragmentations of hydrazides.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This would definitively confirm the molecular formula of this compound. No HRMS data for this specific compound has been found in the available literature.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

No peer-reviewed studies or database entries detailing the tandem mass spectrometry fragmentation of this compound were found. This analysis would typically involve identifying the precursor ion and its subsequent daughter ions to elucidate the compound's structural connectivity. Without experimental data, a table of fragmentation patterns cannot be constructed.

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Analysis

There is no available crystallographic data for this compound in the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), or other public repositories. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles, which would be derived from single-crystal or powder XRD analysis, remains undetermined. A data table for its crystallographic parameters cannot be generated.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The UV-Visible absorption spectrum for this compound has not been reported in the searched literature. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insight into the electronic transitions and the extent of conjugation within the molecule. In the absence of this data, a discussion of its electronic properties and a corresponding data table are not possible.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 3 Methylbutanehydrazide

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT methods)

Key parameters that would be calculated include:

Total Energy: To determine the molecule's stability.

HOMO-LUMO Gap: To assess its chemical reactivity and electronic excitation properties.

Mulliken and Natural Bond Orbital (NBO) Charges: To understand the charge distribution on each atom.

Dipole Moment: To predict its polarity.

These calculations would likely be performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to ensure the accuracy of the results.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

The flexibility of the 3-Methoxy-3-methylbutanehydrazide molecule, particularly around its single bonds, means it can exist in various spatial arrangements or conformations. A conformational analysis would be essential to identify the most stable conformers and to understand the energy barriers between them.

This would typically involve:

Molecular Mechanics (MM) Scan: A preliminary scan of the potential energy surface by systematically rotating around key dihedral angles to identify low-energy regions.

Quantum Mechanical (QM) Optimization: The low-energy conformers identified by MM would then be re-optimized at a higher level of theory (like DFT) to obtain more accurate geometries and energies.

The results would be presented as a potential energy surface, illustrating the relative energies of different conformers.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for modeling chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. Researchers would model the reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

This analysis would provide:

Activation Energies: The energy barriers that must be overcome for the reaction to occur.

Transition State Geometries: The specific molecular arrangement at the peak of the energy barrier.

This information is vital for understanding reaction mechanisms and predicting reaction rates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of various spectroscopic properties. For this compound, theoretical calculations could predict its:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, which correspond to the stretching and bending of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectra: By calculating the chemical shifts of the ¹H and ¹³C nuclei.

UV-Vis Spectra: By using Time-Dependent DFT (TD-DFT) to calculate electronic transition energies.

These predicted spectra would be invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Table of Predicted Spectroscopic Data (Hypothetical)

Spectroscopic TechniquePredicted ParameterHypothetical Value
FT-IR C=O Stretch~1680-1700 cm⁻¹
N-H Stretch~3200-3400 cm⁻¹
C-O Stretch~1050-1150 cm⁻¹
¹H NMR -NH₂ Protons~4.0-5.0 ppm
-NH Proton~8.0-9.0 ppm
-OCH₃ Protons~3.2-3.5 ppm
¹³C NMR C=O Carbon~170-175 ppm
Quaternary Carbon~75-85 ppm
-OCH₃ Carbon~50-55 ppm

Analysis of Intermolecular Interactions and Crystal Packing in Solid Forms

If the crystal structure of this compound were determined, computational methods could be used to analyze the forces holding the molecules together in the solid state. This involves studying intermolecular interactions such as:

Hydrogen Bonds: Likely to be significant due to the hydrazide group (-C(=O)NHNH₂).

Van der Waals Forces: Arising from temporary fluctuations in electron density.

Dipole-Dipole Interactions: Due to the molecule's polarity.

Tools like Hirshfeld surface analysis and energy framework calculations would be used to visualize and quantify these interactions, providing insight into the stability and properties of the crystalline material.

Comprehensive Search Reveals No Available Data for this compound in Specified Applications

Following an extensive and thorough search of scientific literature and chemical databases, no information, research findings, or data could be located for the chemical compound "this compound." The search was specifically targeted toward the applications outlined in the user's request, including its role in organic synthesis, materials science, polymer synthesis, and coordination chemistry.

The absence of any published research or mention of this specific compound in the searched contexts prevents the generation of a scientifically accurate and informative article as per the provided outline. Creating content for the specified sections and subsections would require fabricating information, which falls outside the scope of providing factual and reliable data.

Therefore, it is not possible to produce the requested article on "this compound" and its applications in organic synthesis and materials science. The compound does not appear to be a subject of published research in the areas of interest, or it may be referred to under a different, currently unidentifiable nomenclature. Without any source material, the development of a detailed and factual article is unachievable.

Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment of 3 Methoxy 3 Methylbutanehydrazide

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are fundamental for the separation of a target compound from impurities and for assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For many hydrazide compounds, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic behavior. nih.govnih.gov

A general approach involves the reaction of the hydrazide with a suitable derivatizing agent to form a more volatile and thermally stable product. For instance, hydrazine (B178648) and its derivatives can be reacted with aldehydes or ketones to form corresponding hydrazones or azines, which are more amenable to GC analysis. nih.govnih.govgoogle.com Another approach is the derivatization with fluorinated reagents like pentafluorobenzaldehyde, which not only increases volatility but also introduces a highly sensitive element for electron capture detection (ECD). nih.govnih.gov

Table 1: Illustrative GC Parameters for the Analysis of Hydrazide Derivatives (Not Specific to 3-Methoxy-3-methylbutanehydrazide)

ParameterExample ConditionPurpose
Derivatizing Agent Pentafluorobenzaldehyde (PFB)Increases volatility and allows for sensitive electron capture detection.
Column 5% Phenyl-methylpolysiloxaneA common stationary phase for the separation of a wide range of organic compounds.
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Temperature Program Initial 60°C, ramp to 280°CA temperature gradient to separate compounds with different boiling points.
Detector Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD)Provides high sensitivity for halogenated or nitrogen-containing compounds, respectively. nih.govcdc.gov

This table presents a hypothetical set of GC conditions based on methods used for other hydrazide compounds. The optimal conditions for this compound would require experimental development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. cdc.govpensoft.net Both normal-phase and reversed-phase HPLC can be employed for the analysis of hydrazides.

Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. For polar hydrazides, which may have limited retention on standard C18 columns, several strategies can be employed. These include the use of more polar embedded-group or polar-endcapped columns, or the application of ion-pair chromatography. pensoft.net

Derivatization is also a valuable tool in HPLC to enhance the detectability of hydrazides, especially if they lack a strong chromophore for UV detection. pensoft.netjrespharm.com

Table 2: Illustrative HPLC Parameters for Hydrazide Analysis (Not Specific to this compound)

ParameterExample ConditionPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)A standard reversed-phase column for the separation of nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (gradient elution)A common mobile phase system for RP-HPLC, with formic acid to improve peak shape.
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC.
Detector UV-Vis Detector (e.g., at 254 nm) or Diode Array Detector (DAD)For the detection of compounds with UV absorbance. DAD provides spectral information for peak purity assessment. pensoft.net

This table provides a general example of HPLC conditions. The development of a specific method for this compound would necessitate a thorough investigation of columns, mobile phases, and detector settings.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of analytes.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a definitive technique for the structural elucidation of volatile and semi-volatile compounds. nih.gov For hydrazides, GC-MS analysis typically follows a derivatization step to ensure the analyte can pass through the GC system. nih.gov The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized analyte, allowing for confident identification.

In a typical GC-MS analysis of a derivatized hydrazide, the molecule would first be separated on the GC column. Upon entering the mass spectrometer, it would be ionized (commonly by electron ionization - EI), and the resulting charged fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. nih.gov

LC-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that has become the cornerstone of pharmaceutical analysis. It is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an ideal choice for many hydrazides. researchgate.neteurofins.comnih.gov

LC-MS methods can often analyze hydrazides directly without derivatization, although derivatization can sometimes be used to improve ionization efficiency or chromatographic retention. mdpi.comalfa-chemistry.com Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity through the use of multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. researchgate.netresearchgate.net This is particularly useful for quantifying trace levels of the analyte in complex matrices.

Table 3: Illustrative LC-MS/MS Parameters for Hydrazide Quantification (Not Specific to this compound)

ParameterExample ConditionPurpose
Chromatography Reversed-Phase HPLC or UPLCTo separate the target analyte from matrix components.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)To generate ions from the analyte molecules. ESI is common for polar molecules. eurofins.com
Mass Analyzer Triple Quadrupole (QqQ)Enables tandem MS (MS/MS) for high selectivity and sensitivity.
Acquisition Mode Multiple Reaction Monitoring (MRM)For the selective detection and quantification of the target analyte by monitoring specific ion transitions. researchgate.net

This table outlines a general LC-MS/MS setup. The specific ion transitions and other parameters for this compound would need to be determined experimentally.

Spectrophotometric and Titrimetric Methods for Quantification

While chromatographic methods are superior for separation and identification, spectrophotometric and titrimetric methods can offer simple and cost-effective alternatives for the quantification of the total hydrazide content, particularly in bulk drug substance.

Spectrophotometric methods for hydrazides often involve a chemical reaction that produces a colored product, which can then be measured using a UV-Visible spectrophotometer. nih.govcapes.gov.brniscpr.res.inacs.orgscholarsresearchlibrary.com A common approach is the reaction of the hydrazide with an aromatic aldehyde, such as p-dimethylaminobenzaldehyde, in an acidic medium to form a colored hydrazone. scholarsresearchlibrary.com The intensity of the color, measured at a specific wavelength, is proportional to the concentration of the hydrazide.

Titrimetric methods for hydrazides are typically based on their reducing properties. pageplace.de A common titrant is potassium iodate (B108269) in a strong acid medium. osti.govosti.gov The hydrazide is oxidized by the iodate, and the endpoint of the titration can be determined either potentiometrically or by using a visual indicator. These methods are generally used for assaying the purity of the bulk material.

Table 4: Comparison of General Quantitative Methods for Hydrazides (Not Specific to this compound)

MethodPrincipleAdvantagesLimitations
Spectrophotometry Formation of a colored derivative. nih.govcapes.gov.brSimple, cost-effective, good for routine QC.Lacks specificity, can be prone to interferences.
Titrimetry Oxidation-reduction reaction. pageplace.deosti.govHigh precision and accuracy for assay of pure substances, low cost.Not suitable for trace analysis, lacks specificity.
HPLC-UV Chromatographic separation followed by UV detection. pensoft.netGood specificity and sensitivity, can separate impurities.Requires more expensive equipment and expertise.
LC-MS/MS Chromatographic separation with mass spectrometric detection. researchgate.netnih.govHighest selectivity and sensitivity, definitive quantification.High cost of instrumentation and maintenance.

No Publicly Available Data for Impurity Profiling and Stability of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the impurity profiling or stability studies of the chemical compound this compound is publicly available.

General principles of pharmaceutical stability and impurity profiling are well-established. arastirmax.combiomedres.usnih.gov Forced degradation studies, which involve exposing a compound to harsh conditions such as acid, base, oxidation, heat, and light, are typically performed to understand its intrinsic stability and to develop stability-indicating analytical methods. rjptonline.orgijrpp.com However, without experimental data specific to this compound, any discussion of its potential degradation products or impurities would be purely speculative.

Studies on other hydrazide-containing compounds indicate that the hydrazide functional group can be susceptible to hydrolysis and oxidation. nih.govnih.govnih.gov For instance, research on the drug hydralazine (B1673433) has shown it degrades under various stress conditions, including changes in pH, light exposure, and high temperatures. researchgate.netnih.gov These studies highlight potential degradation pathways for hydrazides in general, but the specific behavior of this compound will be dictated by its unique molecular structure.

The process of impurity profiling is crucial in pharmaceutical development to ensure the safety and efficacy of a drug substance. arastirmax.combiomedres.us This involves the identification, quantification, and control of impurities. nih.gov A variety of analytical techniques, particularly hyphenated chromatographic methods like LC-MS, are employed for this purpose. nih.gov

Due to the absence of any specific research on this compound, it is not possible to provide the requested detailed article on its impurity profiling and stability. The scientific community has not published any findings on this particular molecule that would allow for a scientifically accurate and detailed discussion as outlined in the request.

Future Perspectives and Emerging Research Avenues for 3 Methoxy 3 Methylbutanehydrazide

Unexplored Synthetic Methodologies and Catalytic Systems

The development of efficient and scalable synthetic routes to 3-Methoxy-3-methylbutanehydrazide is a fundamental first step for enabling its further study. Currently, no specific synthetic methodologies for this compound are detailed in published literature. Future research could explore various approaches, including but not limited to:

Hydrazinolysis of Esters: A common method for forming hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). The corresponding methyl or ethyl ester of 3-methoxy-3-methylbutanoic acid would be a logical starting material. Research in this area would focus on optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Catalytic Approaches: Investigation into catalytic systems could offer more sustainable and efficient synthetic routes. This could involve the use of novel catalysts to either facilitate the synthesis of the precursor ester or to directly catalyze the formation of the hydrazide from a suitable starting material, potentially under milder conditions than traditional methods.

A comparative table of potential synthetic starting materials is provided below:

Starting Material PrecursorPotential ReagentKey Research Focus
3-Methoxy-3-methylbutanoic acidThionyl chloride, then hydrazineAcyl chloride formation and subsequent reaction
Methyl 3-methoxy-3-methylbutanoateHydrazine hydrateOptimization of reaction conditions
3-Methoxy-3-methylbutanenitrileHydrazine hydrate with a catalystCatalytic hydration and hydrazinolysis

Discovery of Novel Reaction Pathways and Reactivity Patterns

The hydrazide functional group is known for its rich and diverse reactivity, which remains to be explored for this compound. Future research could uncover novel reaction pathways, including:

Formation of Heterocyclic Compounds: Hydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. The reaction of this compound with various electrophiles could lead to a library of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

N-N Bond Chemistry: The nitrogen-nitrogen single bond in the hydrazide moiety can be a site for various chemical transformations. Studies could investigate its oxidation, reduction, and the potential for forming N-functionalized derivatives, leading to new classes of compounds with unique properties.

Potential in Smart Materials and Responsive Chemical Systems

The structural features of this compound, particularly the presence of both hydrogen bond donors and acceptors, could make it a candidate for incorporation into smart materials. Future research avenues could include:

Supramolecular Gels: The ability of the hydrazide group to form extensive hydrogen bonding networks could be exploited to create self-assembling supramolecular gels. These materials could be responsive to stimuli such as pH, temperature, or the presence of specific ions, leading to applications in areas like drug delivery or environmental remediation.

Polymer Functionalization: The hydrazide group can be used to functionalize polymers, imparting new properties to the bulk material. For example, it could be grafted onto polymer backbones to create materials with enhanced chelating abilities for metal ions or to serve as a reactive handle for further modifications.

Advanced Theoretical Predictions and Machine Learning Applications in its Chemistry

In the absence of experimental data, computational chemistry and machine learning could provide initial insights into the properties and potential reactivity of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods could be used to predict the compound's geometry, electronic structure, and spectroscopic properties. These calculations could also be used to model potential reaction pathways and to understand the factors that govern its reactivity.

Machine Learning for Property Prediction: As data on this and related compounds become available, machine learning models could be trained to predict various physicochemical properties and to identify potential biological activities. This could accelerate the discovery of potential applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-3-methylbutanehydrazide, and how can reaction conditions be optimized?

  • Methodology : A plausible route involves condensation of 3-methoxy-3-methylbutanoic acid derivatives with hydrazine. For example, methyl esters (e.g., methyl 3-methoxy-3-methylbutanoate) can react with hydrazine hydrate under reflux in ethanol. Optimization may include varying solvents (e.g., dichloroethane for inert conditions ), reducing agents (e.g., sodium triacetoxyhydroborate for selective reductions ), or temperature control to improve yield. Intermediate purification via column chromatography is advised.

Q. How should researchers characterize the crystal structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (XRD) is critical. Crystallize the compound in a suitable solvent (e.g., ethanol/water mix) and analyze using a Bruker KAPPA APEXII CCD diffractometer. Compare lattice parameters (e.g., monoclinic P21/n space group) and bond angles with related hydrazides like 3-methoxybenzohydrazide, which has documented a = 13.1288 Å, b = 7.5417 Å, and c = 17.0734 Å . Refinement software (e.g., SHELXL) can resolve disorder or thermal motion.

Q. What safety protocols are essential when handling hydrazide derivatives like this compound?

  • Methodology : Use fume hoods for synthesis due to hydrazine toxicity. Waste must be segregated and treated by certified waste management services to avoid environmental contamination . Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Refer to SDS guidelines for spill management and first aid.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved?

  • Methodology : Cross-validate using complementary techniques. For NMR, compare 1H^1H- and 13C^{13}C-NMR shifts with structurally similar compounds (e.g., methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride, δ 9.00 ppm for NH protons ). For IR, confirm hydrazide C=O stretches (~1640–1680 cm1^{-1}). If discrepancies persist, employ high-resolution mass spectrometry (HRMS) or variable-temperature NMR to probe dynamic effects .

Q. What thermodynamic principles govern the binding interactions of this compound with biological targets?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) and enthalpy (ΔH\Delta H). For example, pyrazine derivatives binding to MUP-I showed enthalpy-driven interactions due to desolvation effects . Pair ITC with molecular dynamics (MD) simulations to map conformational changes in the binding pocket.

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodology : Employ chiral auxiliaries or catalysts. For instance, sodium triacetoxyhydroborate in dichloroethane selectively reduces imine intermediates in stereocontrolled syntheses . Chiral HPLC or polarimetry can assess enantiomeric excess (ee%). Compare results with literature protocols for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, which achieved 100% yield via HCl-mediated deprotection .

Q. What strategies mitigate byproduct formation in multi-step syntheses of this compound?

  • Methodology : Monitor reaction progress via TLC or GC-MS. For example, in benzaldehyde-derived syntheses, adding saturated NaHCO3_3 during workup minimizes acid-catalyzed side reactions . Use scavenger resins (e.g., polymer-bound triphenylphosphine) to sequester unreacted reagents.

Data Analysis & Reporting

Q. How should researchers address contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths)?

  • Methodology : Re-examine computational parameters (e.g., basis sets, solvent models). For XRD, ensure data collection at low temperature (e.g., 100 K) to reduce thermal noise . Validate DFT results against crystallographic databases (e.g., Cambridge Structural Database). Discrepancies may arise from crystal packing effects unaccounted for in simulations.

Q. What statistical methods are appropriate for analyzing variability in synthetic yields of this compound?

  • Methodology : Use multivariate analysis (e.g., ANOVA) to identify critical factors (e.g., solvent polarity, stoichiometry). For small datasets, apply t-tests with Bonferroni correction. Report confidence intervals (95% CI) and standard deviations across triplicate trials.

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-3-methylbutanehydrazide
Reactant of Route 2
3-Methoxy-3-methylbutanehydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.